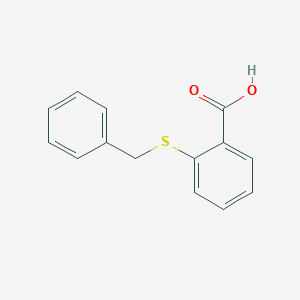
2-(Benzylsulfanyl)benzenecarboxylic acid
描述
Synthesis Analysis
The synthesis of related sulfur-containing organic compounds often involves condensation reactions, cyclization, and functional group transformations. For example, the condensation of benzenesulphonohydrazide and 2-carboxybenzaldehyde can lead to Schiff base products, which upon further reactions can yield cyclized sulfur-containing products (Asegbeloyin et al., 2019). Such methodologies may be adaptable for synthesizing 2-(benzylsulfanyl)benzenecarboxylic acid and its derivatives.
Molecular Structure Analysis
The structural analysis of similar compounds reveals that crystal structures can exhibit significant non-covalent interactions, including hydrogen bonding and π-π interactions, which stabilize the molecular assembly. For instance, the crystal structure of a related Schiff base showed intermolecular hydrogen bonds involving carboxylic oxygens, nitrogen atoms, and sulphonyl oxygens, contributing to the stability of the crystal structure (Asegbeloyin et al., 2019). Such insights are critical for understanding the physical and chemical behavior of 2-(benzylsulfanyl)benzenecarboxylic acid.
科研应用
Catalytic Applications in Organic Synthesis
The compound 2-(benzylsulfanyl)benzenecarboxylic acid and its derivatives have shown promise in catalytic applications, particularly in organic synthesis. For instance, these compounds have been utilized in the transfer hydrogenation of ketones and aldehydes in water, using glycerol as a hydrogen donor, which showcases their potential in green chemistry and sustainable processes (Prakash et al., 2014). This application is significant for pharmaceutical and fine chemical manufacturing, where eco-friendly and efficient catalytic methods are in demand.
Synthesis of Heterocyclic Compounds
Derivatives of 2-(benzylsulfanyl)benzenecarboxylic acid have been used in the synthesis of various heterocyclic compounds, including 1,3-oxazole and 1,3-thiazole derivatives. These compounds are of interest due to their broad range of biological activities and potential applications in medicinal chemistry. For example, chlorination of 2-aryl-5-benzylsulfanyl-1,3-oxazole-4-carbonitrile has led to the formation of novel 2-aryl-5-chloro-1,3-oxazole-4-carboxamides, which were explored for their reactivity towards different nucleophiles (Kornienko et al., 2014). Such synthetic pathways enable the discovery of new molecules with potential therapeutic applications.
Antimycobacterial Properties
The antimycobacterial properties of 4-(substituted benzylsulfanyl)pyridine-2-carboxamides have been investigated, highlighting the potential of 2-(benzylsulfanyl)benzenecarboxylic acid derivatives in combating tuberculosis and other mycobacterial infections. These compounds displayed varying degrees of activity against M. tuberculosis and non-tuberculous mycobacteria, indicating their relevance in the search for new anti-TB agents (Klimešová et al., 2012).
Inhibitors of Human Carbonic Anhydrase
Further research has shown that derivatives based on the 2-(benzylsulfanyl)benzenecarboxylic acid scaffold can act as atypical inhibitors against different isoforms of human carbonic anhydrase. These findings are crucial for the development of selective inhibitors for therapeutic purposes, especially in conditions where the modulation of carbonic anhydrase activity is beneficial (Rotondi et al., 2019).
Material Science and Nanostructures
2-(Benzylsulfanyl)benzenecarboxylic acid derivatives have also found applications in material science, particularly in the formation of nanostructures and as components in supramolecular assemblies. These materials are studied for their unique properties and potential applications in nanotechnology, electronics, and as catalysts (Dugarte-Dugarte et al., 2021).
Safety And Hazards
The safety data sheet for 2-(Benzylsulfanyl)benzenecarboxylic acid suggests that in case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water, and consult a physician .
性质
IUPAC Name |
2-benzylsulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMZULGMADGDLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294984 | |
| Record name | 2-(benzylsulfanyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylsulfanyl)benzenecarboxylic acid | |
CAS RN |
1531-80-2 | |
| Record name | 1531-80-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99111 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(benzylsulfanyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(benzylsulfanyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

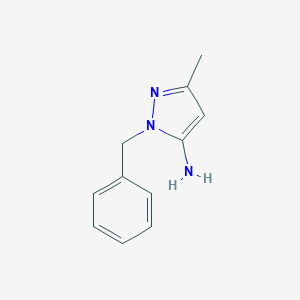
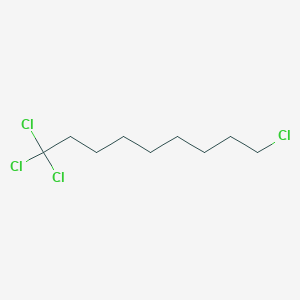
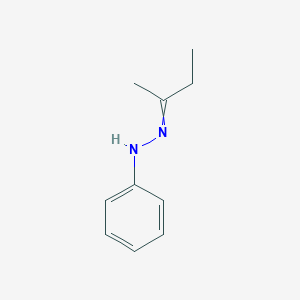
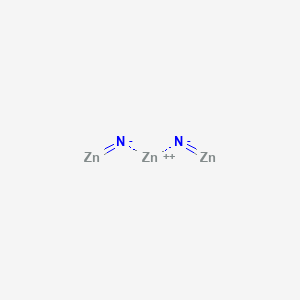
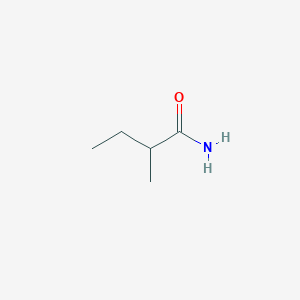
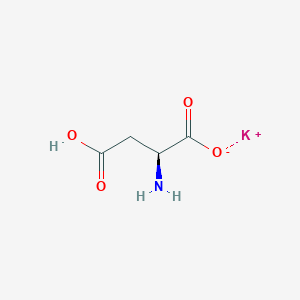
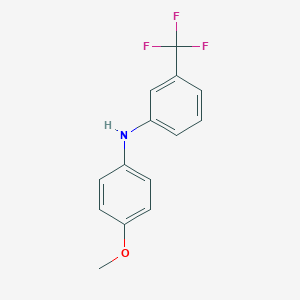
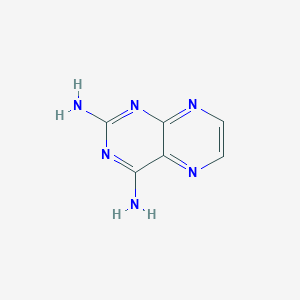
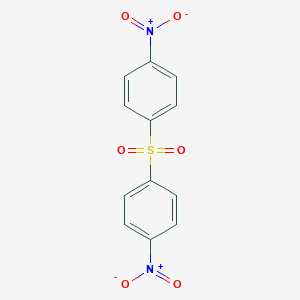
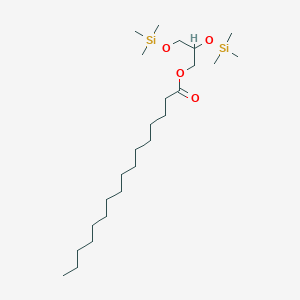

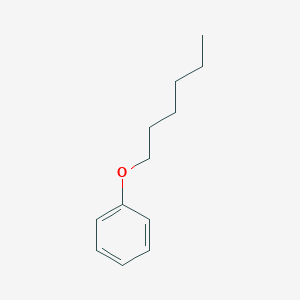
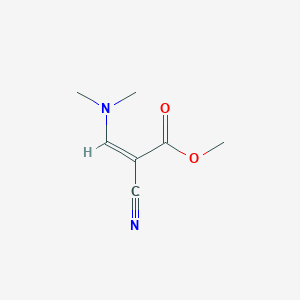
![(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-octoxy-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B74733.png)